
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2h-pyrrole-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of cyanoacetamide derivatives with 3,4-dihydro-5-methoxy-2H-pyrrole in a basic medium . This reaction typically yields enaminonitriles, which can be further treated with dimethylformamide dimethylacetal (DMF-DMA) in boiling dry toluene to furnish the desired pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions, which are more economical and environmentally friendly. For instance, the direct treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
化学反応の分析
Types of Reactions
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, methyl, or carboxyl groups. These derivatives are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride include other pyrrole derivatives, such as:
- 3,4-Dihydro-5-methoxy-2H-pyrrole
- 3,4-Dihydro-5-(2-hydroxyphenyl)-2H-pyrrole
- 3,4-Dihydro-5-(2-methylphenyl)-2H-pyrrole
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.
特性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
5-(2-hydroxy-5-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-7-2-5-11(14)8(6-7)9-3-4-10(13-9)12(15)16;/h2,5-6,10,14H,3-4H2,1H3,(H,15,16);1H |
InChIキー |
YVUJOQXPSUMCNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=NC(CC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


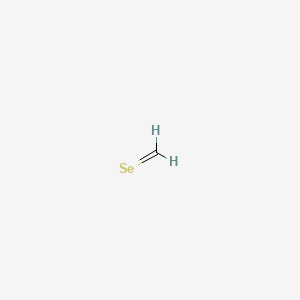
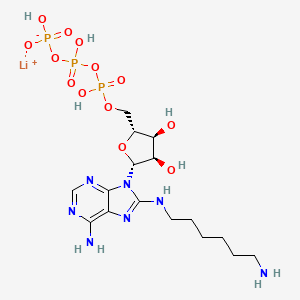
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
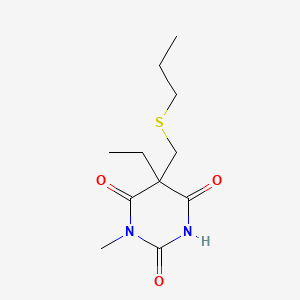
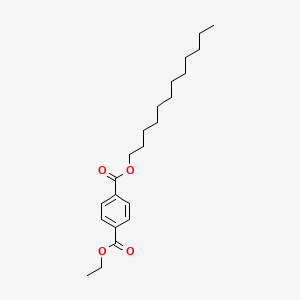

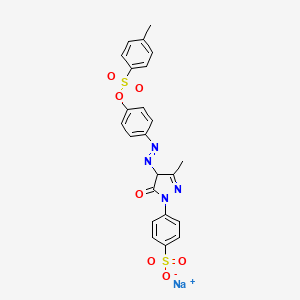
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
